Boc-Ser(Bzl)-OSu
CAS No.: 13650-73-2
VCID: VC21539664
Molecular Formula: C19H24N2O7
Molecular Weight: 392,41 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-Ser(Bzl)-OSu, also known as N-tert-butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C19H24N2O7 and a molecular weight of 392.40 g/mol . This compound is primarily utilized in peptide synthesis due to its protective groups, which allow for selective reactions during peptide assembly. The tert-butyloxycarbonyl (Boc) group protects the amino group of serine, while the benzyl group protects the hydroxyl side chain, enhancing the compound's stability and reactivity in various chemical environments. Applications in Research and IndustryBoc-Ser(Bzl)-OSu is widely used in several research and industrial applications: Peptide SynthesisThis compound serves as a valuable building block for synthesizing peptides, particularly in solid-phase peptide synthesis. It enhances the efficiency and yield of desired peptide products by providing dual protection to the serine residue . Drug DevelopmentBoc-Ser(Bzl)-OSu plays a crucial role in the development of peptide-based therapeutics. It allows researchers to create more effective and targeted drug candidates for various diseases by facilitating the synthesis of peptides with specific functionalities . BioconjugationThe compound is used in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents. This is essential for targeted delivery systems in cancer therapy . Proteomics ResearchBoc-Ser(Bzl)-OSu aids in the study of protein interactions and functions, providing insights vital for understanding biological processes and disease mechanisms . Comparison with Similar CompoundsResearch Findings and Future DirectionsResearch involving Boc-Ser(Bzl)-OSu focuses on its role in forming peptides that can interact with biological molecules. These studies often explore how modified peptides affect enzyme activity or protein-protein interactions. For instance, peptides synthesized from Boc-Ser(Bzl)-OSu may be analyzed for their binding affinities to specific receptors or enzymes, contributing to our understanding of biochemical pathways and therapeutic targets. Future research directions may include exploring the compound's potential in developing novel peptide-based drugs and enhancing bioconjugation techniques for targeted therapies. |
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CAS No. | 13650-73-2 |
Product Name | Boc-Ser(Bzl)-OSu |
Molecular Formula | C19H24N2O7 |
Molecular Weight | 392,41 g/mole |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
Standard InChI | InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 |
Standard InChIKey | NTFYOALQRQBBDG-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
SMILES | CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Canonical SMILES | CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Synonyms | Boc-Ser(Bzl)-OSu;13650-73-2;C19H24N2O7;15079_ALDRICH;SCHEMBL2449438;15079_FLUKA;MolPort-003-926-634;NTFYOALQRQBBDG-AWEZNQCLSA-N;6444AH;ZINC71788007;AKOS025405024;AK175095;N-Boc-3-(Benzyloxy)-Ala-(succinimidyl)OH;B2205;LT03329434;N-Boc-O-benzyl-L-serineN-SuccinimidylEster;N-(tert-Butoxycarbonyl)-O-benzyl-L-serineN-SuccinimidylEster;2,5-dioxopyrrolidin-1-ylO-benzyl-N-t-butoxycarbonyl-L-serinate;(S)-2,5-Dioxopyrrolidin-1-yl3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoate;2,5-dioxopyrrolidin-1-yl(2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoate;L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,2,5-dioxo-1-pyrrolidinylester |
PubChem Compound | 12879025 |
Last Modified | Aug 15 2023 |
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